5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine
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Overview
Description
5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These aromatic heterocycles have shown great potential in various research areas, including materials science and the pharmaceutical field . The unique chemical structure and versatility of these compounds make them valuable in technological applications such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,5-a]pyridine core . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine-3-carboxylic acid.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in imaging studies.
Medicine: Explored for its anti-cancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethanamine
- 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride
Uniqueness
5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h6H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPCGFDOJLINJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2CN)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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